2-methyl-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide
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Overview
Description
2-methyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzohydrazide group attached to a 2-methyl and 2-(4-phenylphenyl)acetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide typically involves the reaction of 2-methylbenzohydrazide with 2-(4-phenylphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 2-methyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The benzohydrazide group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted benzohydrazides.
Scientific Research Applications
2-methyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzymes enoyl ACP reductase and dihydrofolate reductase by binding to their active sites . This inhibition disrupts essential metabolic pathways in bacteria, leading to their antibacterial and antitubercular effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N’-[(4-methylphenoxy)acetyl]benzohydrazide: Similar in structure but with a different substituent on the phenyl ring.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have a pyrrole ring instead of the phenyl ring and exhibit similar biological activities.
Uniqueness
2-methyl-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-5-6-10-20(16)22(26)24-23-21(25)15-17-11-13-19(14-12-17)18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJOAMLJYAJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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